2H-Tetrazole-5-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

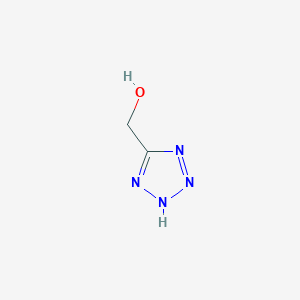

Structure

3D Structure

Properties

IUPAC Name |

2H-tetrazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c7-1-2-3-5-6-4-2/h7H,1H2,(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMNRJCRDOWYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80251-76-9 | |

| Record name | (1H-1,2,3,4-tetrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Tetrazole Moiety in Modern Chemical Science

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a cornerstone of modern chemical research, despite not being found in nature. lifechemicals.comrug.nl Its unique physicochemical properties have garnered significant attention, leading to a wide array of applications in medicinal chemistry, materials science, and even as components in high-energy materials like explosives and rocket propellants. bohrium.comacs.org

In medicinal chemistry, the tetrazole moiety is recognized as a "privileged scaffold," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. beilstein-journals.org This versatility has led to its incorporation into numerous clinically approved drugs with a broad spectrum of biological activities, including antihypertensive, antibacterial, antiviral, antifungal, and anticancer agents. beilstein-journals.orgtandfonline.comvu.edu.au The nitrogen-rich nature of the tetrazole ring allows it to participate in various noncovalent interactions with biological targets, a key factor in its pharmacological efficacy. tandfonline.comtandfonline.com

Beyond pharmaceuticals, tetrazoles are utilized in agriculture as plant growth regulators and have found applications in the food industry. lifechemicals.com Their ability to coordinate with metal ions has also led to the development of metal-organic frameworks (MOFs) with applications in gas storage. lifechemicals.com Furthermore, synthetic polymers containing tetrazole fragments are being investigated as promising advanced materials. lifechemicals.com The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin. acs.orgnih.gov

Overview of 2h Tetrazole 5 Methanol S Research Relevance

While the broader class of tetrazoles has been extensively studied, 2H-Tetrazole-5-methanol serves as a specific building block and subject of interest in various research contexts. Its structure, featuring a methanol (B129727) group attached to the 5-position of the 2H-tetrazole tautomer, provides a reactive handle for further chemical modifications. The 2H-tetrazole tautomer is generally more stable in the gas phase, while the 1H-tautomer is often predominant in solution. acs.orgnih.gov

Research involving derivatives of this compound has shown its relevance in the development of new therapeutic agents. For instance, derivatives of the structurally related compound, 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (a valsartan (B143634) derivative), have been synthesized and evaluated for their potential as urease inhibitors and antioxidants. mdpi.com Urease is an enzyme implicated in conditions like urinary tract infections. mdpi.com

The synthesis of various tetrazole derivatives, including those related to this compound, is a significant area of research. bohrium.com These synthetic efforts aim to create libraries of novel compounds that can be screened for a wide range of biological activities. beilstein-journals.org The ability to functionalize the tetrazole ring, as exemplified by the methanol group in this compound, is crucial for developing new molecules with improved drug-like properties. beilstein-journals.org

Bioisosteric Relationships of Tetrazoles in Drug Design

One of the most critical roles of the tetrazole moiety in drug design is its function as a bioisostere, particularly for the carboxylic acid group. tandfonline.combenthamdirect.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. rug.nl This strategy of bioisosteric replacement is a cornerstone of rational drug design, used to enhance a molecule's efficacy, selectivity, and metabolic stability. rug.nlvu.edu.au

The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid group. bohrium.com This is due to several key similarities:

Acidity: The pKa of 5-substituted tetrazoles (typically 4.5-4.9) is very similar to that of carboxylic acids (pKa 4.2-4.4), meaning they are both ionized at physiological pH. rug.nlrug.nl

Planarity: Both the tetrazole ring and the carboxylate group are planar, which is advantageous for receptor-ligand interactions. bohrium.comrug.nl

Metabolic Stability: Tetrazoles are generally more stable to metabolic degradation than carboxylic acids. tandfonline.comtandfonline.com

Lipophilicity: Tetrazolate anions are more lipophilic than the corresponding carboxylates, which can improve a drug's ability to cross cell membranes. rug.nlnih.gov

A prominent example of this bioisosteric relationship is found in angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. nih.gov In the development of losartan, the first of this class, researchers found that replacing a carboxylic acid group with a tetrazole ring resulted in a compound with potent activity and good oral bioavailability. nih.gov This success spurred the development of numerous other tetrazole-containing ARBs, such as valsartan (B143634) and irbesartan. tandfonline.com

The tetrazole moiety can also act as a bioisostere for a cis-amide bond, another important functional group in biological systems. beilstein-journals.orgnih.gov This further expands the utility of tetrazoles in designing peptidomimetics and other complex molecules. lifechemicals.com By strategically incorporating tetrazoles, medicinal chemists can optimize lead compounds to create safer and more effective therapies for a wide range of diseases. uq.edu.aunih.gov

Synthetic Methodologies and Reaction Pathways for 2H-Tetrazole-5-methanol

The synthesis of tetrazole derivatives, including this compound, is a significant focus in medicinal and materials chemistry due to their unique chemical properties. nih.govnih.gov Tetrazoles are stable heterocyclic compounds composed of a five-membered ring with four nitrogen atoms and one carbon atom. thieme-connect.com The 5-substituted tetrazoles can exist in two tautomeric forms, 1H and 2H. nih.gov While the 1H tautomer is often predominant in solution, the 2H-tautomer is noted to be more stable in the gas phase. nih.gov The synthesis of these compounds can be approached through various strategic pathways, including cyclization reactions, multicomponent strategies, and subsequent functionalization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrazole derivatives, particularly for distinguishing between the 1H- and 2H-isomers. beilstein-journals.org

For 2H-Tetrazole-5-methanol, the ¹H NMR spectrum is expected to show distinct signals for the protons of the hydroxymethyl group (-CH₂OH) and the proton on the tetrazole ring's nitrogen (N-H). The methylene (B1212753) protons (CH₂) adjacent to the tetrazole ring would likely appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the heterocyclic ring. In related compounds like 1,3,5-Tris[(2H-tetrazol-5-yl)methyl]isocyanurate, the methylene protons are observed at approximately 5.32 ppm. doi.org The hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR spectroscopy is especially crucial for differentiating between 1,5- and 2,5-disubstituted tetrazoles. beilstein-journals.org The chemical shift of the C5 carbon of the tetrazole ring is highly diagnostic. For 2-substituted isomers, the C5 signal consistently appears at a downfield shift (approximately δ 10 greater) compared to the corresponding 1-substituted isomer. beilstein-journals.org Based on data from analogous 1-substituted (1H-tetrazol-5-yl)methanol derivatives where the C5 carbon resonates around δ 153.5-154.0 ppm beilstein-journals.org, the C5 carbon of this compound is predicted to be in the range of δ 163-164 ppm. The hydroxymethyl carbon (-CH₂OH) is expected to resonate around δ 55-65 ppm. beilstein-journals.org

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are vital for confirming assignments by showing correlations between protons and carbons over two or three bonds. growingscience.com For instance, an HMBC spectrum would reveal a correlation between the methylene protons and the C5 carbon of the tetrazole ring, confirming their connectivity.

Table 1: Predicted and Comparative NMR Chemical Shifts (δ, ppm)

| Nucleus | Position | Predicted Shift for this compound | Experimental Shift for (1-Benzyl-1H-tetrazol-5-yl)methanol beilstein-journals.org | Experimental Shift for 1,3,5-Tris[(2H-tetrazol-5-yl)methyl]isocyanurate doi.org |

|---|---|---|---|---|

| ¹H | -CH₂- | ~5.3 ppm | 4.84 ppm | 5.32 ppm |

| ¹³C | C5 (Tetrazole) | ~163.5 ppm | 153.6 ppm | 152.7 ppm |

| ¹³C | -CH₂OH | ~55-65 ppm | 51.4 ppm | 36.5 ppm |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The N-H stretching vibration of the tetrazole ring is also expected in this region, often appearing as a sharper peak. C-H stretching vibrations from the methylene group typically appear just below 3000 cm⁻¹. The tetrazole ring itself has a series of characteristic vibrations. The C=N and N=N stretching modes usually result in absorptions in the 1600-1400 cm⁻¹ range. Furthermore, tetrazole ring breathing and deformation vibrations are found in the fingerprint region between 1100 and 1000 cm⁻¹. beilstein-journals.orgacs.org The C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | -OH | 3400-3200 (broad) | |

| N-H Stretch | Tetrazole Ring | ~3100-3200 | |

| C-H Stretch | -CH₂- | ~2950-2850 | doi.org |

| C=N / N=N Stretch | Tetrazole Ring | ~1600-1400 | acs.org |

| Ring Breathing/Deformation | Tetrazole Ring | ~1100-1000 | beilstein-journals.orgdoi.org |

| C-O Stretch | -CH₂OH | ~1050 |

Mass Spectrometry in Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₂H₄N₄O), the molecular weight is 100.04 g/mol . An electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak ([M]⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this mass.

The fragmentation of tetrazoles is characteristic and can be useful for structural confirmation. A common fragmentation pathway for tetrazole rings is the loss of a molecule of nitrogen (N₂, 28 Da). Another typical fragmentation involves the loss of hydrazoic acid (HN₃, 43 Da). For this compound, other likely fragmentations would include the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) or water (H₂O, 18 Da) from the molecular ion. The analysis of these fragment ions helps to piece together the structure of the parent molecule. iucr.org

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure specifically for this compound is not widely published, data from closely related 2-substituted tetrazole derivatives can provide significant insight. nih.govnih.gov

Studies on similar compounds have confirmed the planarity of the 2H-tetrazole ring, a key feature of its aromatic character. nih.gov In the solid state, this compound would be expected to form extensive hydrogen bonding networks. The N-H proton on the tetrazole ring and the O-H group of the methanol (B129727) substituent can both act as hydrogen bond donors, while the nitrogen atoms of the tetrazole ring and the oxygen of the hydroxyl group can act as acceptors. These interactions significantly influence the crystal packing and physical properties of the compound.

Table 3: Typical Bond Lengths in 2-Substituted Tetrazole Rings from Crystallographic Data

| Bond | Approximate Length (Å) | Reference |

|---|---|---|

| N1-N2 | ~1.32 Å | nih.gov |

| N2-C5 | ~1.33 Å | nih.gov |

| C5-N4 | ~1.31 Å | nih.gov |

| N4-N3 | ~1.34 Å | nih.gov |

| N3-N1 | ~1.35 Å | nih.gov |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The tetrazole ring itself exhibits absorption in the ultraviolet region, typically between 200-220 nm, which corresponds to π → π* and n → π* electronic transitions. beilstein-journals.org For this compound, which lacks extended conjugation, the primary absorption maximum (λ_max) is expected to fall within this lower UV range. The presence of the hydroxymethyl group is not expected to significantly shift the λ_max to a longer wavelength. In contrast, tetrazole derivatives with conjugated aromatic substituents show absorption bands shifted to longer wavelengths (235–255 nm). beilstein-journals.org UV-Vis spectroscopy can be useful for quantitative analysis, as demonstrated with complex tetrazole-containing drugs like Olmesartan medoxomil, which shows a λ_max at 257 nm in methanol.

Other Spectroscopic Techniques for Investigating Reaction Intermediates

The synthesis and photochemical reactions of tetrazoles can involve transient intermediates, which can be studied using specialized spectroscopic techniques. For example, photochemical studies on tetrazoles have utilized matrix-isolation techniques at low temperatures (e.g., 10 K in an argon matrix). This allows for the trapping of highly reactive intermediates, such as diazirenes or cyanamide/methyl azide (B81097) species, which can then be characterized by IR spectroscopy. These studies provide mechanistic insights into the decomposition and rearrangement pathways of the tetrazole ring system. While not applied directly to this compound in the reviewed literature, these methods represent powerful approaches for investigating the reactive nature of the tetrazole core.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in modeling the behavior of tetrazole derivatives. These methods are used to predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy. rsc.orgarkat-usa.org

The electronic structure of a molecule governs its reactivity. For tetrazole derivatives, DFT calculations are employed to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arkat-usa.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (Egap) is a critical indicator of chemical reactivity and stability. nih.gov

In the case of 2H-tetrazole derivatives, the nature of the substituent at the 5-position significantly influences the FMO energies. nih.gov The -CH2OH group in 2H-Tetrazole-5-methanol is considered an electron-donating group. Theoretical studies on similar molecules, such as 5-hydroxy-2H-tetrazole, have shown that electron-donating groups can increase the HOMO energy level, making the molecule a better electron donor. nih.gov For example, DFT calculations predicted that 5-hydroxy-2H-tetrazole has a higher HOMO energy and a smaller energy gap compared to tetrazole derivatives with electron-withdrawing groups, suggesting higher reactivity. nih.gov This analysis is crucial for applications such as designing corrosion inhibitors, where electron donation to a metal surface is a key mechanism. nih.govrsc.org

Table 1: Representative FMO Data for Substituted 2H-Tetrazoles (Illustrative)

| Compound | Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Source |

| 2H-tetrazole (example) | -H | -8.01 | -0.54 | 7.47 | nih.gov |

| 5-hydroxy-2H-tetrazole | -OH (electron-donating) | -7.53 | -2.90 | 4.63 | nih.gov |

| 5-cyano-2H-tetrazole | -CN (electron-withdrawing) | -8.99 | -4.16 | 4.83 | nih.gov |

Note: Data is based on DFT calculations for related compounds to illustrate the principles applicable to this compound.

Tetrazoles unsubstituted on a ring nitrogen atom exhibit tautomerism, existing as two primary forms: 1H- and 2H-tetrazoles. nih.gov Computational studies using high-level ab initio methods have been instrumental in determining the relative stability of these tautomers. sci-hub.se

Calculations consistently show that the tautomeric equilibrium is strongly influenced by the surrounding environment. sci-hub.se

In the gas phase , the 2H-tetrazole tautomer is generally predicted to be the more stable form. nih.govnih.govsci-hub.seresearchgate.net

In solution , the equilibrium can shift. The 1H-tautomer is more polar and tends to be favored in solvents with a high dielectric constant, whereas both forms may coexist in comparable amounts in nonpolar solutions. sci-hub.senih.gov

For substituted tetrazoles, DFT and other quantum chemical methods can predict the dominant tautomeric form under specific conditions by calculating the free energy changes for tautomerization. nih.gov Studies on 2-methyl-substituted tetrazoles confirm their stability compared to their 1-methyl isomers, which can be relevant when considering derivatization.

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms at the molecular level. For tetrazoles, DFT and TD-DFT calculations are used to map the potential energy surfaces of reactions, such as thermal decomposition or photochemical degradation. colab.wsuc.ptmdpi.com

These studies involve locating transition states and intermediates along a reaction coordinate. uc.pt A common decomposition pathway for tetrazoles involves the cleavage of the ring and the extrusion of a molecule of nitrogen (N2), a process that is often highly exothermic. colab.ws Computational modeling can predict the activation energy barriers for such processes. For instance, the unimolecular decomposition of tetrazole tautomers is predicted to proceed via N2 elimination. researchgate.netcolab.ws The results from these calculations help to validate or propose mechanisms based on experimental observations and provide a deeper understanding of the factors controlling the reaction rates and product formation. uc.ptmdpi.com

Molecular Modeling and Simulation Approaches

Beyond the quantum level, molecular modeling techniques are used to study the behavior of ensembles of molecules, providing insights into bulk properties and interactions.

Monte Carlo (MC) simulations are a computational method used to model systems with many interacting particles. osti.govnih.gov In the context of this compound, MC simulations are particularly useful for studying its potential interactions with surfaces, for example, in the field of materials science or corrosion inhibition. nih.gov

Using this approach, the adsorption behavior of tetrazole derivatives on a surface (e.g., a metal like copper) can be simulated. nih.gov The simulation explores numerous possible adsorption configurations of the molecule on the surface to identify the most energetically favorable ones. nih.gov Key outputs from these simulations include the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. Studies on various tetrazole derivatives have shown that they tend to adsorb on metal surfaces, forming a protective layer. nih.gov The orientation of the molecule, whether parallel or perpendicular to the surface, and the specific atoms involved in bonding can be predicted, offering a microscopic view of how these molecules function as surface-modifying agents. nih.gov

Many nitrogen-rich heterocyclic compounds, including tetrazole derivatives, are investigated for their potential as energetic materials. researchgate.netat.ualukasiewicz.gov.pl Computational methods are essential for the safe and efficient screening of these compounds. The process typically involves a multi-step approach:

Heat of Formation (HOF): The solid-phase heat of formation is a crucial parameter for an energetic material. It is often predicted using high-level quantum chemical methods, such as the Complete Basis Set (CBS-4M) theory, to calculate the gas-phase enthalpy of formation. researchgate.netnih.gov

Detonation Parameters: The calculated heat of formation, along with the compound's density (which can be measured or predicted), is then used as input for thermochemical codes like EXPLO5. researchgate.netnih.govresearchgate.net This software calculates key detonation performance parameters, including detonation velocity (D) and detonation pressure (P). nih.govbibliotekanauki.pl

These computational predictions allow researchers to estimate the energetic performance of a novel compound like this compound without the need for hazardous and costly initial synthesis and testing. researchgate.netat.ua

Table 2: Calculated Energetic Properties of Representative Tetrazole-Based Compounds

| Compound | Formula | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Source |

| 5-Nitro-2H-tetrazole derivative salt | C4H8N18O4 | 1.83 | +766 | 8996 | 32.1 | bibliotekanauki.pl |

| 5-(Tetrazol-1-yl)-2H-tetrazole derivative | C2H2N8 | 1.80 | +517 | 9540 | 40.5 | researchgate.netnih.gov |

| 3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine salt | C3H5N9O2 | 1.81 | +427 | 9330 | 38.0 | rsc.org |

Note: This table presents calculated data for various energetic tetrazole compounds to illustrate the range of properties achievable in this class of materials.

Analysis of Intermolecular Forces (Hydrogen Bonding, π–π Interactions)

The structural and electronic properties of the this compound molecule, characterized by a nitrogen-rich heterocyclic ring, an N-H group, and a hydroxyl (-OH) group, facilitate a variety of intermolecular interactions that govern its solid-state structure and behavior in solution. The primary forces at play are hydrogen bonding and π–π stacking interactions.

Hydrogen Bonding: The this compound molecule contains both hydrogen bond donors (the N-H of the tetrazole ring and the O-H of the methanol (B129727) group) and multiple hydrogen bond acceptors (the nitrogen atoms of the tetrazole ring and the oxygen atom of the hydroxyl group). This duality allows for the formation of extensive and robust hydrogen-bonding networks.

In the solid state, tetrazole derivatives frequently form dimeric structures through simultaneous hydrogen bonds. academie-sciences.fr For instance, studies on related molecules like 1-benzyl-5-amino-1H-tetrazole show that amino and tetrazole groups engage in a head-to-tail arrangement, creating a stable dimeric motif which then extends into a larger network. academie-sciences.fr In this compound, the N-H group can bond with a nitrogen atom (like N3 or N4) on an adjacent tetrazole ring, while the -OH group can participate in its own hydrogen-bonding patterns, either with another hydroxyl group or a nitrogen acceptor. The energy of a single hydrogen bond is significant, typically ranging from 5 to 10 kcal/mol, which substantially influences physical properties like boiling point and solubility. libretexts.org The presence of multiple hydrogen bond donors and acceptors in compounds with amino and tetrazole functionalities can lead to complex, three-dimensional networks, enhancing crystal stability. academie-sciences.frmdpi.com

π–π Interactions: The tetrazole ring is an aromatic system, making it capable of engaging in π–π stacking interactions. These noncovalent interactions, while weaker than hydrogen bonds, are crucial for the stabilization of crystal structures. nih.gov The stability and geometry of these interactions depend on the relative orientation of the aromatic rings. Strong π–π stacking is typically characterized by centroid-to-centroid distances of less than 3.8 Å and a parallel-displaced or T-shaped arrangement rather than a direct face-to-face overlap. nih.gov

In Silico Approaches to Biological Activity

Computational methods are invaluable for predicting and interpreting the biological activity of tetrazole derivatives, providing insights into their interactions with biological targets and guiding the design of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method has been applied to various tetrazole derivatives to elucidate their mechanism of action and predict binding affinities.

Studies on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) have used molecular docking to explore their potential as urease inhibitors. mdpi.comnih.gov Docking simulations with the Helicobacter pylori urease enzyme (PDB ID: 1E9Y) were performed to understand the binding details of these ligands within the enzyme's active site. mdpi.com

Similarly, novel benzimidazole-tetrazole derivatives have been designed as potential antifungal agents. ajgreenchem.comajgreenchem.com Their binding interactions were modeled against the sterol 14-alpha demethylase (CYP51) from Candida albicans, a key enzyme in fungal ergosterol (B1671047) biosynthesis. The docking studies indicated that the tetrazole derivatives occupy a similar binding position as the known inhibitor fluconazole, with the interaction between the azole ring and the heme group in the active site being a critical factor for inhibition. ajgreenchem.comajgreenchem.com

| Tetrazole Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Valsartan (B143634) Ester Derivatives | Helicobacter pylori Urease | Active analogs were docked to understand binding details within the enzyme's active site. | mdpi.comnih.gov |

| Benzimidazole-Tetrazole Derivatives | Candida albicans 14-α Demethylase (CYP51) | Compounds showed comparable binding positions to fluconazole; interaction between the azole core and the heme group is crucial for activity. | ajgreenchem.comajgreenchem.com |

| Novel Tetrazole-Cyanamide Hybrids | Cyclooxygenase-2 (COX-2) | Docking was performed to explore the possible binding modes of the designed compounds inside the COX-2 enzyme. | tandfonline.com |

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity, providing a framework for rational drug design. For tetrazole-containing compounds, SAR analyses have yielded critical insights.

In a series of valsartan derivatives designed as urease inhibitors, SAR studies revealed that the type and position of substituent groups on the aryl portion of the molecule were key determinants of inhibitory activity. mdpi.comnih.gov For instance, the compound AV2, which features a 4-formyl-2-methoxyphenyl (B587787) ester group, was identified as the most potent antihypertensive agent among the synthesized analogs. mdpi.com This highlights the significant impact of peripheral modifications on the core tetrazole structure's biological function.

For antimicrobial applications, research has shown that attaching acyclic sugar moieties to a tetrazole ring system can enhance activity. derpharmachemica.com Furthermore, hydrazone derivatives incorporating free hydroxyl sugar chains demonstrated higher activity than their acetylated counterparts, indicating that the availability of hydrogen-bonding groups can be crucial. derpharmachemica.com

In the context of anticancer agents, SAR studies of tetrazole analogs of resveratrol (B1683913) identified derivatives with potent anti-leukemic activity. researchgate.net The replacement of a cyano group with a tetrazole ring, a common bioisosteric substitution, can improve metabolic stability, lipophilicity, and bioavailability while potentially reducing side effects. researchgate.net

| Compound Class | Biological Activity | Key SAR Findings | Reference |

|---|---|---|---|

| Valsartan Derivatives | Urease Inhibition / Antihypertensive | The type and position of substituents on the aryl group are critical for activity. | mdpi.comnih.gov |

| Thiadiazole-Tetrazole Hybrids | Antimicrobial | Attachment of acyclic sugar moieties to the tetrazole ring increases antimicrobial activity. | derpharmachemica.com |

| Resveratrol-Tetrazole Analogs | Anti-leukemic | Tetrazole ring acts as a bioisostere for other functional groups, improving drug-like properties. | researchgate.net |

| Inositol (B14025) Thiophosphate Analogs with 5-phenyl-1H-tetrazole | TcdB Autoproteolysis Activation | Positioning of a thiophosphate on the 5-position of the inositol core suggests an important interaction for activity. | ulb.ac.be |

The photochemical behavior of tetrazoles, which often involves ring cleavage and the formation of reactive intermediates, is highly sensitive to the surrounding environment. uc.ptmdpi.com Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to understand these processes, with a particular focus on molecular polarizability and solvent effects.

Theoretical studies on tetrazolone derivatives in methanol have been conducted using a polarizable continuum model (PCM) to simulate solvent effects. uc.ptresearchgate.net These models help to characterize the reaction pathways on the triplet state following photoexcitation. researchgate.net The choice of solvent is known to have a direct influence on the product yield and selectivity of the photodegradation of tetrazolic compounds. uc.pt For example, the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one yields a pyrimidinone in protic solvents like methanol, whereas isocyanates and anilines are formed in aprotic solvents. uc.pt

A distinct correlation has been observed between the dielectric constant (polarity) of the solvent and the molecular polarizability of the tetrazole derivative. uc.pt Studies show that with an increase in the solvent's polarity, there is a corresponding increase in the molecule's polarizability value. uc.pt This change in polarizability can be used as a marker for the selectivity of photochemical pathways. For instance, in cases where multiple intramolecular proton transfer pathways are possible, the pathway leading to the more stable product is associated with the lowest polarizability value. uc.pt This demonstrates that both solvent polarity and inherent molecular polarizability are critical factors in directing the outcome of photochemical reactions involving tetrazoles.

Research Applications and Potential Areas

Medicinal Chemistry and Pharmaceutical Applications

The tetrazole nucleus is a prominent pharmacophore in medicinal chemistry, with numerous derivatives of 2H-tetrazole-5-methanol being explored for their therapeutic potential. researchgate.net These investigations span a broad spectrum of applications, including the development of antimicrobial, anti-inflammatory, antihypertensive, and anticancer agents. The metabolic stability of the tetrazole ring makes it an attractive component in drug design, often enhancing the pharmacological profile of parent compounds. researchgate.net

Development of Antimicrobial Agents

Derivatives of this compound have demonstrated significant promise as a source of new antimicrobial compounds, with studies highlighting their efficacy against a range of bacterial and fungal pathogens.

A number of studies have investigated the antibacterial properties of tetrazole derivatives. For instance, certain novel imide-tetrazoles have shown high and broad-spectrum activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.1–32 μg/mL. nih.gov Specifically, three lead compounds from this series demonstrated excellent antimicrobial profiles against standard Gram-positive Staphylococci, with MICs in the range of 0.1–3.2 μg/mL, and were also effective against the Gram-negative E. coli with MICs between 0.4–25.6 μg/mL. nih.gov

In another study, 5-(thiophen-2-yl)-1H-tetrazole, a related derivative, exhibited a bactericidal effect against all tested strains with MICs ranging from 0.62 mg/ml to 1.25 mg/ml. scispace.com The oxime derivative of this compound also showed bactericidal activity against Escherichia coli with MICs from 0.62 mg/ml to 2.5 mg/ml. scispace.com Furthermore, some 5-oxo-tetrazole derivatives have demonstrated activity against E. coli and S. aureus with inhibition halos of 5 mm and 6 mm, respectively. scispace.com

| Compound/Derivative | Bacterial Strain | Reported MIC |

|---|---|---|

| Novel imide-tetrazoles (lead compounds 1, 2, 3) | Staphylococcus aureus | 0.1–3.2 µg/mL |

| Novel imide-tetrazoles (lead compounds 1, 2, 3) | Escherichia coli | 0.4–25.6 µg/mL |

| 5-(thiophen-2-yl)-1H-tetrazole | Various strains | 0.62–1.25 mg/mL |

| Oxime derivative of 5-(thiophen-2-yl)-1H-tetrazole | Escherichia coli | 0.62–2.5 mg/mL |

The antifungal potential of this compound derivatives has also been a key area of research. A study on novel phenyl(2H-tetrazol-5-yl)methanamine derivatives revealed that while many of the synthesized compounds did not show significant activity, one particular compound exhibited moderate activity against the tested fungi. nih.gov This compound demonstrated a Minimum Inhibitory Concentration (MIC) of 500 μg/ml against Candida albicans and 750 μg/ml against Aspergillus niger. nih.gov Although this was less potent than the standard drug fluconazole, it highlights the potential for this class of compounds in antifungal drug discovery. nih.gov

Another study focusing on tetrazole derivatives connected to a benzimidazole (B57391) ring via a methyl bridge found that certain compounds had greater efficacy against Candida albicans than the standard fluconazole. ajgreenchem.com

| Compound/Derivative | Fungal Strain | Reported MIC |

|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Candida albicans | 500 µg/mL |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Aspergillus niger | 750 µg/mL |

| Benzimidazole-linked tetrazole derivative (e1) | Candida albicans | Higher efficacy than fluconazole |

| Benzimidazole-linked tetrazole derivative (b1) | Candida albicans | Higher efficacy than fluconazole |

Anti-inflammatory Compound Design

Derivatives of 2H-tetrazole have been investigated for their anti-inflammatory properties. A series of 5-aryl-2H-tetrazoles and their acetic acid derivatives were synthesized and evaluated in vivo using the carrageenan-induced rat paw edema assay, a standard model for acute inflammation. nih.gov While the hydroxy-substituted compounds in this series were found to be effective scavengers of superoxide (B77818) in vitro, they did not show in vivo anti-inflammatory activity. nih.gov However, the study provides a basis for the design of tetrazole-based compounds as potential anti-inflammatory agents. The tetrazole moiety is often considered in the development of novel anti-inflammatory drugs due to its favorable electronic and structural characteristics. researchgate.net

Antihypertensive Drug Research (Angiotensin-II Receptor Antagonists)

The 2H-tetrazole-5-yl moiety is a critical component in a major class of antihypertensive drugs known as angiotensin II receptor antagonists, or "sartans". nih.gov This functional group serves as a bioisostere for the carboxylic acid group, contributing to the high binding affinity of these drugs to the AT1 receptor. nih.gov A prominent example is Valsartan (B143634), where the tetrazole ring is a key feature of the biphenyl-tetrazole structure that is essential for its therapeutic action. nih.gov

| Compound Class/Example | Mechanism of Action | Key Structural Feature |

|---|---|---|

| Valsartan | Angiotensin II Receptor Antagonist | Biphenyl-tetrazole moiety |

| N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1-yl]phenyl]methyl]imidazole derivatives | Angiotensin II Receptor Antagonist | 2H-tetrazol-5-yl group on a cycloalkenyl-phenyl scaffold |

| Ester derivatives of Valsartan | Angiotensin II Receptor Antagonist | Modifications to the Valsartan structure containing the 2H-tetrazol-5-yl group |

Anticancer and Cytotoxicity Investigations

The anticancer potential of tetrazole derivatives has been another active area of research. A study on new heterocyclic tetrazole derivatives, synthesized from a 4-((1-phenyl-1H-tetrazole-5-yl)oxy)benzohydrazide intermediate, revealed significant cytotoxic activity against human cancer cell lines. researchgate.net Two compounds, in particular, were found to be highly active against the colorectal carcinoma (CaCo-2) cell line, with IC50 values of 4.2 μM and 9.8 μM, respectively. researchgate.net One of these compounds also showed potent activity against the hepatocellular carcinoma (HuH-7) cell line with an IC50 of 24 μM. researchgate.net

In a separate investigation, a series of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govajgreenchem.comresearchgate.nettriazine sulfonamides, which are complex heterocyclic systems containing a tetrazole ring, were found to have antiproliferative activity against BxPC-3 and PC-3 cancer cell lines in the micromolar range, with IC50 values between 0.11 and 0.33 μM. nih.gov

| Compound/Derivative | Cancer Cell Line | Reported IC50 |

|---|---|---|

| Tetrazole N-aroylhydrazone derivative (Compound 14) | Colorectal Carcinoma (CaCo-2) | 4.2 µM |

| Tetrazole 2,5-oxadiazoline derivative (Compound 35) | Colorectal Carcinoma (CaCo-2) | 9.8 µM |

| Tetrazole 2,5-oxadiazoline derivative (Compound 35) | Hepatocellular Carcinoma (HuH-7) | 24 µM |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govajgreenchem.comresearchgate.nettriazine sulfonamides | Pancreatic Cancer (BxPC-3) | 0.11–0.33 µM |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govajgreenchem.comresearchgate.nettriazine sulfonamides | Prostate Cancer (PC-3) | 0.11–0.33 µM |

Material Science and Energetic Applications

The high nitrogen content and inherent ring strain of the tetrazole nucleus make it a valuable component in the field of materials science, particularly for energetic applications.

The tetrazole ring is a foundational structure in the development of high-energy density materials (HEDMs). nih.gov Its high nitrogen content (often exceeding 70%) and large positive heat of formation contribute to the energetic properties required for explosives and propellants. nih.gov When these materials combust, they release a significant amount of energy and produce environmentally benign dinitrogen (N₂) gas.

Researchers have synthesized numerous tetrazole-based compounds designed for superior performance and safety. For example, dihydroxylammonium 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione is a highly thermostable (decomposition at 285 °C) and insensitive material with a high detonation velocity of 9114 m/s. sphinxsai.com The design of such materials often involves creating a dense network of hydrogen bonds to enhance thermal stability and reduce sensitivity to impact and friction. sphinxsai.com Poly(2-methyl-5-vinyl tetrazole) (PMVT) has been explored as a moderately energetic binder to desensitize plastic-bonded explosives, demonstrating the versatility of tetrazole-based polymers in energetic formulations. researcher.life

Table 2: Properties of Selected Energetic Tetrazole Compounds

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Key Feature |

|---|---|---|---|

| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione | 1.83 | 9114 | High thermal stability and low sensitivity sphinxsai.com |

| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Hydrazinium Salt | 1.789 | 9050 | High nitrogen content, excellent detonation velocity |

| N-(1-nitro-1H-tetrazol-5-yl)-N-(1H-tetrazol-5-yl)nitramide | 1.956 | 9670 | Candidate for high-energy-density compound |

This table presents a selection of tetrazole derivatives and their reported energetic properties.

Tetrazole derivatives have proven to be effective corrosion inhibitors for various metals, including C-steel and copper, particularly in acidic media like hydrochloric acid. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion.

Theoretical studies using density functional theory (DFT) have provided insights into this mechanism. nih.gov These studies show that for copper surfaces, the 2H-tetrazole isomer form is a more influential inhibitor than the 1H-tetrazole form. nih.gov The efficiency of inhibition is dependent on the concentration of the tetrazole compound, with some derivatives achieving over 90% efficiency at millimolar concentrations. The adsorption process generally follows the Langmuir adsorption isotherm, and the mode of inhibition can be mixed, affecting both anodic and cathodic reactions, though some derivatives behave primarily as cathodic type inhibitors.

Advanced Materials Synthesis (e.g., Polymers and Coatings)

The tetrazole moiety is a key component in the development of new high-energy density materials (HEDMs) due to its high nitrogen content and significant positive heat of formation. Research into polymers derived from tetrazoles has highlighted their potential as advanced energetic materials. A notable example is the synthesis of polymethylenetetrazole (PMT), a tetrazole polymer, from 5-chloromethyl-tetrazole, a compound structurally analogous to this compound.

Significantly, during the optimization of the synthesis of 5-hydroxymethyl-tetrazole (a tautomer of this compound), researchers observed that a portion of the starting material was converted into a polymer structure under alkaline conditions. This observation suggests that this compound itself could serve as a monomer or precursor for nitrogen-rich polymers. The hydroxymethyl group (-CH₂OH) offers a reactive site for polymerization reactions, such as condensation polymerization, to form polyesters or polyethers, incorporating the high-energy tetrazole ring into the polymer backbone. These polymers are investigated for applications where a controlled release of nitrogen gas and energy is required.

Gas Generator Formulations

The properties that make tetrazole derivatives attractive for HEDMs also make them suitable for gas generator formulations, such as those used in automotive airbags and aerospace applications. The primary goal of a gas generant is the rapid, controlled production of a large volume of non-toxic gas. Tetrazole-based materials are advantageous as their decomposition products predominantly consist of nitrogen gas (N₂), which is environmentally benign.

Compounds like this compound are considered for these formulations due to the high nitrogen content of the tetrazole ring, which accounts for over 50% of the molecule's mass. Upon decomposition, this structure can release a significant amount of energy and gas. The presence of the hydroxymethyl group can also influence the combustion characteristics, potentially serving as an internal fuel source and affecting the burn rate and thermal stability of the formulation. Research in this area focuses on creating stable, insensitive energetic materials that provide reliable gas generation with minimal harmful byproducts.

Agricultural Chemistry Research

Tetrazole derivatives have demonstrated significant potential in agricultural applications, attributed to their broad spectrum of biological activities. The tetrazole ring is recognized in medicinal chemistry as a bioisostere of the carboxylic acid group, a feature that often translates to biological activity in various systems, including those relevant to agriculture.

Bioactivity against Plant Pathogens

Fungal infections are a primary cause of crop loss worldwide, prompting research into novel antifungal agents. The tetrazole scaffold has been incorporated into numerous compounds that exhibit potent activity against a range of fungi, including plant pathogens. Various synthesized tetrazole hybrids have shown promising activity against both drug-susceptible and drug-resistant fungi.

While studies may not always focus specifically on this compound, the consistent antifungal efficacy of the tetrazole class suggests its potential. For example, series of newly synthesized 5-thio-substituted tetrazole derivatives and pyrazole-tetrazole hybrids have demonstrated effective antifungal activities. This bioactivity is a key area of investigation for developing new, effective agents to protect crops from fungal diseases.

Table 1: Examples of Antifungal Activity in Tetrazole Derivatives

| Compound Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole-Tetrazole Hybrids | Various fungal strains | Antifungal potency in the range of 12–16 mm inhibition zones. | |

| 5-thio-substituted Tetrazoles | Candida albicans and other fungi | Moderate to effective antifungal activities. | |

| Tetrazole N-aroylhydrazones | Candida albicans | Good antimicrobial activity, often more active against fungi than bacteria. | |

| General Tetrazole Derivatives | Aspergillus flavus | Good antifungal efficiency, with some compounds showing activity comparable to or stronger than Fluconazole. |

Enhancing Agrochemical Effectiveness (Pesticides and Herbicides)

Beyond their intrinsic bioactivity, tetrazole derivatives are also being explored for their ability to enhance the effectiveness of existing agrochemicals. A key strategy in pesticide formulation is the inclusion of synergists or other agents that improve the performance of the active ingredient.

Coordination Chemistry as Ligands

The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The tetrazole ring contains four nitrogen atoms, which are potential donor sites for coordination with metal ions. This high number of coordination sites gives the tetrazole moiety a high binding capacity, making it a ligand of choice for synthesizing coordination polymers and metal-organic frameworks (MOFs).

Furthermore, the hydroxymethyl group provides an additional coordination site through its oxygen atom. This bifunctional nature—with potential N-donors from the ring and an O-donor from the side chain—allows this compound to act as a versatile bridging or chelating ligand. It can link multiple metal centers, leading to the formation of one-, two-, or three-dimensional polymeric structures. The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other auxiliary ligands.

Analytical Chemistry Applications

The application of this compound in the field of analytical chemistry is not extensively documented in scientific literature. While the coordination capabilities of the tetrazole ring suggest potential for the development of chemical sensors or metal ion detection agents, specific research detailing such applications for this particular compound is limited. The development of tetrazole-based chemosensors is an active area of research, but studies have yet to specifically highlight the use of this compound for these purposes.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for 2H-Tetrazole-5-methanol and its Derivatives

The development of efficient, safe, and regioselective synthetic methods is paramount for unlocking the full potential of this compound. While traditional methods often involve the [3+2] cycloaddition of nitriles with azides, future research is focused on more sophisticated and safer strategies. scielo.brlookchem.com

One promising area is the advancement of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the construction of complex tetrazole derivatives in a single step from readily available starting materials. nih.govnih.govacs.org These methods offer high atom economy and procedural simplicity, facilitating the creation of diverse chemical libraries for screening purposes. Another innovative approach involves the use of continuous-flow microreactors. lookchem.com This technology mitigates the risks associated with hazardous reagents like hydrazoic acid by using only small quantities at any given time, enabling safer and more scalable synthesis. lookchem.com

Furthermore, novel catalytic systems are being explored to improve the regioselectivity of N-alkylation and N-arylation, ensuring the desired 2H-isomer is formed preferentially. organic-chemistry.org Metal-free arylation strategies using diaryliodonium salts and copper-catalyzed N-arylation with boronic acids represent significant progress in achieving highly regioselective synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org These advanced methods are crucial for synthesizing derivatives of this compound where the hydroxymethyl group is modified or used as a handle for further functionalization.

| Synthetic Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction between a nitrile and an azide (B81097) source to form the tetrazole ring. scielo.brnih.gov | Well-established, versatile for 5-substituted tetrazoles. | Development of safer azide sources and environmentally friendly catalysts. scielo.brlookchem.com |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to form complex products, such as the Ugi tetrazole synthesis. acs.org | High efficiency, atom economy, rapid library generation. nih.gov | Expanding the scope of MCRs to include diverse functional groups and create novel scaffolds. beilstein-journals.org |

| Continuous-Flow Synthesis | Performing reactions in a continuously flowing stream within a microreactor. lookchem.com | Enhanced safety with hazardous reagents, improved heat and mass transfer, scalability. lookchem.com | Optimizing reaction conditions for high-throughput synthesis and industrial applications. |

| Catalytic N-Arylation/Alkylation | Regioselective introduction of substituents onto the nitrogen atoms of the tetrazole ring using catalysts. organic-chemistry.org | High regioselectivity for specific isomers (e.g., 2H-tetrazoles), broad substrate scope. | Discovery of new, more efficient, and cost-effective catalysts. |

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating research into tetrazole derivatives. Advanced methodologies are being employed to predict the properties of this compound and its derivatives, guiding experimental work and providing deep mechanistic insights. A data-driven approach using multivariate linear regression modeling has shown success in predicting the decomposition temperature and impact sensitivity of tetrazoles, which is critical for their application as energetic materials. nih.gov

Density Functional Theory (DFT) and other quantum mechanical methods are used to calculate molecular properties such as electronic structure, heat of formation, and reaction pathways. researchgate.netrsc.org These calculations help in designing molecules with specific energetic or therapeutic characteristics. For instance, computational design has been used to explore N-OH derivatives of tetrazoles as potential high-energy materials. researchgate.net

In the realm of medicinal chemistry, molecular docking simulations are used to predict the binding affinity and mode of interaction of tetrazole-based compounds with biological targets like enzymes and receptors. nih.govresearchgate.net This allows for the rational design of new drug candidates and helps to explain their structure-activity relationships (SAR). By modeling the interactions of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity.

Exploration of New Biological Targets and Therapeutic Applications

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a feature that medicinal chemists have exploited to improve the pharmacological properties of drug candidates, such as lipophilicity and metabolic stability. beilstein-journals.orglifechemicals.com Derivatives of compounds containing the 2H-tetrazole-5-yl group have been investigated as angiotensin II receptor antagonists for treating hypertension. nih.gov

Future research will likely expand the therapeutic applications of this compound derivatives to new biological targets. The hydroxymethyl group offers a site for derivatization to create a wide array of esters, ethers, and other functional groups, which can interact with different biological receptors. Emerging research on tetrazole derivatives has shown promise in a variety of therapeutic areas, including:

Anti-inflammatory agents: Targeting enzymes like COX-2 and cytokines such as TNF-α and IL-6. nih.gov

Anticancer agents: Showing activity against various cancer cell lines, including liver, lung, and prostate cancer. nih.gov

Antimicrobial agents: Exhibiting antibacterial and antifungal properties. nih.gov

The versatility of the tetrazole scaffold suggests that derivatives of this compound could be developed to target a wide spectrum of diseases, from infectious diseases to metabolic disorders. anjs.edu.iq

Development of Tailored Energetic Materials with Tuned Properties

The high nitrogen content and significant positive heat of formation of the tetrazole ring make it an excellent building block for high-energy-density materials (HEDMs). researchgate.netnih.gov These materials are sought after for applications as propellants and explosives, where the generation of non-toxic gases like nitrogen is a significant advantage. researchgate.net

Research in this area focuses on synthesizing derivatives of this compound to create energetic materials with tailored properties. The hydroxymethyl group is a key functional handle that can be modified to tune the energetic performance and sensitivity of the resulting compounds. For example, it can be:

Nitrated to form a highly energetic nitrate (B79036) ester.

Used to link multiple tetrazole rings , creating larger molecules with enhanced energy output.

Functionalized to form energetic salts with nitrogen-rich cations, a strategy known to improve density and detonation performance while maintaining thermal stability. nih.govrsc.org

The goal is to develop materials that surpass the performance of traditional explosives like RDX and HMX but with lower sensitivity to impact and friction. rsc.orgrsc.org Strategies to achieve this include maximizing hydrogen bonding within the crystal structure and creating large, conjugated molecular systems to enhance stability. rsc.orgrsc.org

| Compound/Derivative Class | Key Structural Feature | Desired Energetic Property | Reference |

|---|---|---|---|

| Furazan-Functionalized Tetrazole Salts | Integration of furazan (B8792606) and tetrazole rings. | High density, good detonation pressure and velocity. | nih.gov |

| Fused Triazolo- and Tetrazolo-Triazines | Fused high-nitrogen ring systems. | High positive heats of formation, good detonation properties. | rsc.org |

| Triazole–Tetrazole Systems | Large conjugated systems and extensive hydrogen bonds. | Exceptional detonation performance and high thermal stability. | rsc.org |

| Dioxime-Derived Tetrazoles | Maximization of donor–acceptor H-bonds. | High thermal stability and insensitivity to impact/friction. | rsc.org |

Integration of this compound in Supramolecular Assemblies

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a rapidly growing field. This compound is an excellent candidate for use as a building block in supramolecular assemblies due to its capacity for hydrogen bonding. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the hydroxymethyl group can act as both a donor and an acceptor. nih.gov

This dual functionality allows for the construction of well-defined, higher-order structures such as:

Metal-Organic Frameworks (MOFs): The tetrazole nitrogen atoms are effective at coordinating with metal ions, enabling the formation of porous crystalline materials with applications in gas storage, separation, and catalysis. lifechemicals.com

Hydrogen-Bonded Networks: The ability to form robust hydrogen bonds can be used to create complex, self-assembled architectures like gels, liquid crystals, and other soft materials. nih.gov

Co-crystals: By combining with other molecules, this compound can form co-crystals with unique physical and chemical properties, which is particularly relevant in pharmaceutical sciences for modifying drug solubility and stability.

The study of how this compound and its derivatives self-assemble is crucial for designing new functional materials with precisely controlled structures and properties. acs.org

Q & A

Basic: What are the optimal synthetic routes for 2H-Tetrazole-5-methanol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves cyclization of azide intermediates. A common approach includes:

Azide Formation : Reacting a chloroethanol derivative (e.g., 2-chloroethanol) with sodium azide (NaN₃) in DMSO at 80–85°C to form an azidoethanol intermediate .

Cyclization : Treating the intermediate with an acid catalyst (e.g., HCl) to induce tetrazole ring formation.

- Key Variables : Solvent polarity (DMSO enhances reaction rates), temperature (80–85°C optimal for cyclization), and stoichiometry (excess NaN₃ improves azide conversion) .

Purification : Recrystallization in aqueous acetic acid or methanol yields high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.